molecular formula C10H10BrClOS B14061207 1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14061207
M. Wt: 293.61 g/mol
InChI Key: IITMMXSPNRVBQA-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS It is a brominated ketone with a chloro and methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one can be achieved through a multi-step process. One common method involves the bromination of 3-(4-chloro-2-(methylthio)phenyl)propan-2-one. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with antimicrobial or anticancer properties.

    Material Science: Utilized in the preparation of functionalized materials for electronic or optical applications.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methylthio group is oxidized to a sulfoxide or sulfone through the addition of oxygen atoms.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(4-chlorophenyl)propan-2-one: Lacks the methylthio group, making it less versatile in certain reactions.

    1-Bromo-3-(4-methylthio)phenyl)propan-2-one: Lacks the chloro group, which may affect its reactivity and applications.

    3-(4-Chloro-2-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.

Uniqueness

1-Bromo-3-(4-chloro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both chloro and methylthio substituents on the phenyl ring, as well as the bromine atom on the propanone chain. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-bromo-3-(4-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-14-10-5-8(12)3-2-7(10)4-9(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

IITMMXSPNRVBQA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Cl)CC(=O)CBr

Origin of Product

United States

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